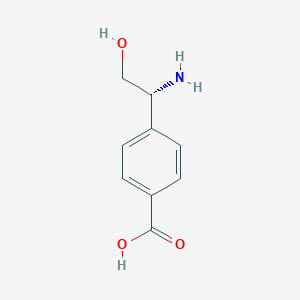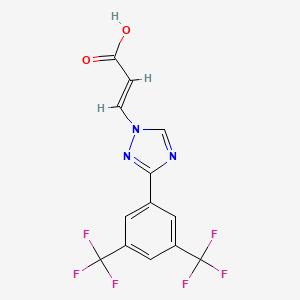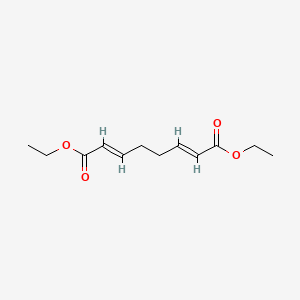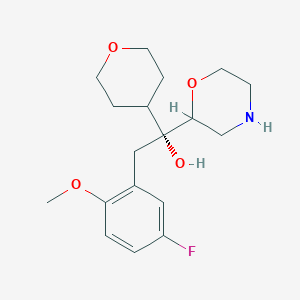![molecular formula C14H12N2O3 B14803784 3-{[(E)-(2,3-dihydroxyphenyl)methylidene]amino}benzamide](/img/structure/B14803784.png)
3-{[(E)-(2,3-dihydroxyphenyl)methylidene]amino}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,3-dihydroxybenzylidene)amino]benzamide is an organic compound with the molecular formula C14H12N2O3 and a molecular weight of 256.26 g/mol . It is characterized by the presence of a benzamide group linked to a benzylideneamino group, which is further substituted with two hydroxyl groups at the 2 and 3 positions of the benzylidene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,3-dihydroxybenzylidene)amino]benzamide typically involves the condensation reaction between 2,3-dihydroxybenzaldehyde and 3-aminobenzamide . The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions, to facilitate the formation of the Schiff base. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for 3-[(2,3-dihydroxybenzylidene)amino]benzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(2,3-dihydroxybenzylidene)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of ethers or esters, depending on the nucleophile used.
Scientific Research Applications
3-[(2,3-dihydroxybenzylidene)amino]benzamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-[(2,3-dihydroxybenzylidene)amino]benzamide is primarily attributed to its ability to interact with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the imine group can form covalent bonds with nucleophilic sites on biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2,4-dihydroxybenzylidene)amino]benzamide
- 3-[(3,5-dichloro-2-hydroxybenzylidene)amino]benzamide
- 3-[(4-diethylamino-2-hydroxybenzylidene)amino]benzamide
Uniqueness
3-[(2,3-dihydroxybenzylidene)amino]benzamide is unique due to the specific positioning of the hydroxyl groups on the benzylidene ring, which can influence its chemical reactivity and biological activity. The presence of both hydroxyl and imine groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C14H12N2O3 |
|---|---|
Molecular Weight |
256.26 g/mol |
IUPAC Name |
3-[(2,3-dihydroxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H12N2O3/c15-14(19)9-3-1-5-11(7-9)16-8-10-4-2-6-12(17)13(10)18/h1-8,17-18H,(H2,15,19) |
InChI Key |
DSHYBLJICFTBFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N=CC2=C(C(=CC=C2)O)O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]benzamide](/img/structure/B14803750.png)







![(2E)-N-[(4-chloro-3-nitrophenyl)carbamothioyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B14803780.png)
